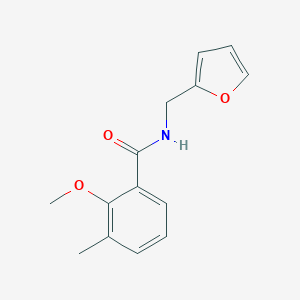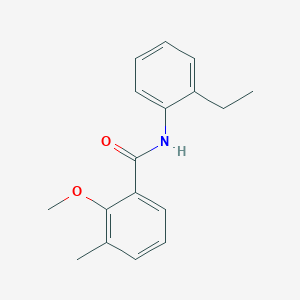
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide, also known as Furametpyr, is a novel chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. Furametpyr is a synthetic compound that is structurally similar to other benzamide derivatives, and it has been found to exhibit several unique properties that make it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide involves its ability to bind to the active site of the MAO-B enzyme, thereby inhibiting its activity. This leads to an increase in the levels of neurotransmitters such as dopamine, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has been found to have several biochemical and physiological effects, including an increase in the levels of neurotransmitters such as dopamine, as well as an increase in the activity of certain enzymes involved in the metabolism of these neurotransmitters. Additionally, N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has been found to exhibit antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide for use in lab experiments is its high potency as a MAO-B inhibitor. This makes it useful for studying the effects of increased neurotransmitter levels on various physiological and behavioral processes. However, one limitation of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
For research on N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide include investigating its potential as a treatment for neurological disorders, studying its effects on other neurotransmitter systems, and developing new derivatives with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide involves the reaction of 2-methoxy-3-methylbenzoic acid with furfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of recrystallization steps to obtain a high-purity sample of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has been found to exhibit several interesting properties that make it useful for various scientific research applications. One of the most promising applications of N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide is in the field of neuroscience research, where it has been found to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of several important neurotransmitters, including dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAO-B, N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide has the potential to increase the levels of these neurotransmitters in the brain, which could have significant implications for the treatment of neurological disorders such as Parkinson's disease and depression.
properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C14H15NO3/c1-10-5-3-7-12(13(10)17-2)14(16)15-9-11-6-4-8-18-11/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
DDJPBUWTPCPRJF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B243945.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B243959.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![2-(3,4-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243961.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)